Bifonazole Impurity D

Description

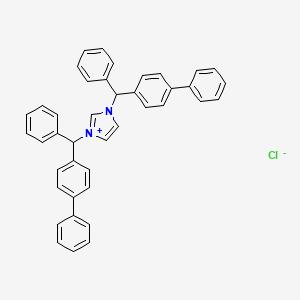

Bifonazole Impurity D (1,3-bis[(biphenyl-4-yl)phenylmethyl]-1H-imidazolium chloride) is a by-product formed during the synthesis of the antifungal drug bifonazole. It is structurally characterized by two bulky biphenylphenylmethyl groups attached to an imidazolium ring, with a chloride counterion . The molecular formula is C₄₁H₃₃N₂·Cl, and its molecular weight is 589.17 g/mol . Analytical methods, such as HPLC, are employed to quantify Impurity D, with detection limits as low as 8.4 ng/mL .

Properties

IUPAC Name |

1,3-bis[phenyl-(4-phenylphenyl)methyl]imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H33N2.ClH/c1-5-13-32(14-6-1)34-21-25-38(26-22-34)40(36-17-9-3-10-18-36)42-29-30-43(31-42)41(37-19-11-4-12-20-37)39-27-23-35(24-28-39)33-15-7-2-8-16-33;/h1-31,40-41H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMONFRGCFWNVQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=C[N+](=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H33ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation During Bifonazole Synthesis

This compound is hypothesized to form during the alkylation step of bifonazole synthesis. The parent drug, bifonazole, is synthesized via N-alkylation of imidazole with α-(4-biphenylyl)benzyl chloride. Excess alkylating agent or prolonged reaction times may lead to bis-alkylation at both nitrogen atoms of the imidazole ring, yielding the quaternary ammonium salt (Impurity D).

Reaction Scheme 1: Plausible Formation Pathway

This side reaction is favored under conditions of high temperature (>100°C) or excess alkylating agent. Patent literature on analogous imidazolium salts suggests that controlling stoichiometry (imidazole:alkylating agent ≤ 1:1.5) minimizes bis-alkylation.

Directed Synthesis for Reference Standard Production

For analytical purposes, this compound is synthesized intentionally through optimized bis-alkylation:

Step 1: Preparation of α-(4-biphenylyl)benzyl chloride

Biphenyl-4-ylphenylmethanol is treated with thionyl chloride () in dichloromethane at 0–5°C, yielding the alkylating agent.

Step 2: Bis-alkylation of Imidazole

Imidazole (1 equiv) reacts with α-(4-biphenylyl)benzyl chloride (2.2 equiv) in acetonitrile at 80°C for 24 hours. The reaction is quenched with ice-water, and the precipitate is collected via filtration.

Step 3: Purification

Crude product is recrystallized from a DMF:water (5:1 v/v) mixture to achieve >99% purity. This solvent system effectively removes unreacted starting materials and mono-alkylated byproducts.

Isolation and Purification Strategies

Solvent-Based Crystallization

Patent data from diosmin synthesis (WO2010092592A2) provides a model for isolating quaternary ammonium impurities. Key steps adapted for this compound include:

-

Alcohol Wash : Crude product is washed with cold methanol (-20°C) to remove hydrophobic impurities. Methanol’s low polarity preferentially dissolves mono-alkylated species while leaving the bis-alkylated product insoluble.

-

DMF-Water Recrystallization : A 5:1 DMF:water mixture enables selective crystallization, leveraging the compound’s temperature-dependent solubility.

Table 2: Purification Efficiency of Solvent Systems

Chromatographic Methods

Preparative HPLC with a C18 column and acetonitrile:water (75:25) mobile phase resolves this compound from structurally similar contaminants. This method achieves >99.9% purity but is cost-prohibitive for large-scale production.

Analytical Characterization

Spectroscopic Identification

Regulatory Compliance Testing

Per EP guidelines, batches must satisfy:

Industrial-Scale Optimization Challenges

Chemical Reactions Analysis

Types of Reactions: Bifonazole Impurity D can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

Analytical Applications

1. Detection in Biological Samples

Bifonazole Impurity D can be analyzed alongside other azole antifungal agents using advanced chromatographic techniques. A study reported a method combining microextraction by packed sorbent (MEPS) with high-performance liquid chromatography (HPLC) for simultaneous determination of multiple azole compounds in biological samples such as human plasma and urine. This method demonstrated high precision and accuracy for detecting low concentrations of bifonazole and its impurities, including Impurity D .

2. Chiral Separation

Recent advancements in chiral separation techniques have emphasized the importance of isolating enantiomers and their impurities for pharmacological studies. This compound may serve as a reference compound in developing methods that ensure the purity and efficacy of antifungal formulations . The demand for enantiomerically pure compounds in pharmaceuticals underscores the relevance of such analytical applications.

Environmental Impact

1. Mycoremediation Studies

Bifonazole and its impurities have been studied for their persistence in the environment, raising concerns about ecological contamination. Research involving the mycoremediation potential of Lentinula edodes (shiitake mushroom) showed that this fungus could degrade bifonazole effectively. The study aimed to identify degradation products of bifonazole and its impurities, including Impurity D, using liquid chromatography coupled with mass spectrometry. Results indicated that the imidazole moiety was primarily affected during the degradation process, suggesting potential pathways for bioremediation of azole antifungal agents from contaminated environments .

2. Environmental Toxicology

The environmental stability of this compound poses risks to aquatic ecosystems. Toxicological assessments are crucial for understanding its impacts on non-target organisms. Studies have indicated that azole compounds can disrupt endocrine functions in aquatic species, necessitating further investigation into the fate and transport of such impurities in environmental matrices .

Case Studies

1. Clinical Efficacy

A clinical study evaluating the effectiveness of bifonazole formulations reported a 100% cure rate for conditions like pityriasis versicolor and tinea corporis when treated with bifonazole cream. While this study focused on bifonazole itself, it indirectly highlights the importance of ensuring formulations are free from significant impurities like this compound to maintain therapeutic efficacy .

2. Pharmacokinetic Investigations

Pharmacokinetic studies have shown that bifonazole is minimally absorbed through intact skin but can penetrate inflamed skin more effectively. Understanding how impurities like this compound affect absorption rates is essential for optimizing topical formulations and ensuring patient safety .

Mechanism of Action

The mechanism of action of Bifonazole Impurity D is closely related to that of bifonazole. Bifonazole works by inhibiting the production of ergosterol, an essential component of fungal cell membranes. This inhibition destabilizes the fungal cytochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase), leading to cell lysis and death. The exact molecular targets and pathways of this compound are still under investigation, but it is believed to interfere with similar pathways as bifonazole.

Comparison with Similar Compounds

Structural Comparison with Antifungal Imidazoles

Bifonazole Impurity D shares structural similarities with imidazole-based antifungals like clotrimazole , miconazole , and econazole , which all feature an imidazole ring with aromatic substituents. However, key differences include:

- Clotrimazole : Contains a single triphenylmethyl group attached to the imidazole ring. Its impurities often arise from incomplete substitution or oxidation during synthesis, differing from the bis-biphenyl structure of Impurity D .

- Miconazole : Features a dichlorophenyl group and a chlorobenzyl group. Its impurities typically involve positional isomers or dechlorinated by-products .

- Econazole : Includes a methoxy group on the benzyl moiety. Impurities may stem from demethylation or side-chain modifications .

Table 1: Structural Comparison of this compound and Related Antifungals

Spectroscopic Properties

This compound exhibits distinct UV-Vis absorption characteristics compared to bifonazole and other imidazoles:

- Bifonazole (parent drug) : Absorption maxima at 254 nm (experimental) with theoretical predictions using the wB97XD functional showing optimal alignment .

- In contrast, isoconazole (a structural analog) absorbs at 273 nm, highlighting the impact of substituents on electronic transitions .

Regulatory and Pharmacopeial Standards

Biological Activity

Bifonazole Impurity D is a chemical compound associated with bifonazole, an imidazole derivative widely recognized for its antifungal properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential applications based on diverse research findings.

Target Enzyme

this compound primarily inhibits the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes .

Mode of Action

By inhibiting the production of ergosterol, this compound disrupts the integrity of fungal cell membranes, leading to cell lysis and death. The antimicrobial effect is most potent at a pH range between 6.7 and 7.3.

This compound interacts with various enzymes and proteins involved in sterol biosynthesis. Its inhibition of lanosterol 14-alpha demethylase leads to significant cellular effects, particularly in fungal cells where it compromises membrane integrity and promotes cell death .

Table 1: Comparison of this compound with Other Antifungal Agents

| Compound | Mechanism of Action | Target Enzyme |

|---|---|---|

| This compound | Inhibits ergosterol synthesis | Lanosterol 14-alpha demethylase |

| Clotrimazole | Inhibits ergosterol synthesis | Lanosterol 14-alpha demethylase |

| Miconazole | Inhibits ergosterol synthesis | Lanosterol 14-alpha demethylase |

| Ketoconazole | Inhibits ergosterol synthesis | Lanosterol 14-alpha demethylase |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a long retention time on the skin, which enhances its efficacy in topical formulations. This characteristic is particularly beneficial for treating localized fungal infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Antifungal Efficacy : Research demonstrated that Bifonazole and its impurities effectively inhibit a wide range of fungal species, including Candida spp. and dermatophytes. The compound showed significant antifungal activity in vitro, with minimum inhibitory concentrations (MICs) comparable to those of established antifungal agents like clotrimazole .

- Environmental Impact : A study investigated the biodegradation potential of Bifonazole by mycelia of Lentinula edodes. The findings suggested that the imidazole moiety of Bifonazole is susceptible to degradation, indicating potential environmental implications for its use in pharmaceuticals .

- Analytical Applications : this compound serves as a reference standard in analytical chemistry for identifying and quantifying impurities in bifonazole formulations. Its unique structural modifications compared to other imidazoles influence its chemical reactivity and biological activity, making it a valuable compound for quality control in pharmaceutical manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.